Posaconazole Acetate

Description

Properties

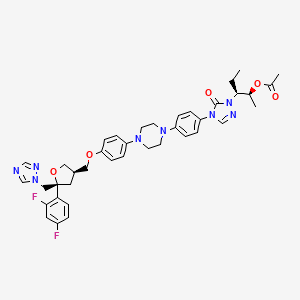

Molecular Formula |

C39H44F2N8O5 |

|---|---|

Molecular Weight |

742.8 g/mol |

IUPAC Name |

[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] acetate |

InChI |

InChI=1S/C39H44F2N8O5/c1-4-37(27(2)54-28(3)50)49-38(51)48(26-44-49)33-8-6-31(7-9-33)45-15-17-46(18-16-45)32-10-12-34(13-11-32)52-21-29-20-39(53-22-29,23-47-25-42-24-43-47)35-14-5-30(40)19-36(35)41/h5-14,19,24-27,29,37H,4,15-18,20-23H2,1-3H3/t27-,29+,37-,39-/m0/s1 |

InChI Key |

IYVYJWKEFBIQHM-XVXNCFNRSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C(C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Posaconazole Acetate: A Deep Dive into its Antifungal Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Posaconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections. Its broad spectrum of activity is rooted in a highly specific and potent mechanism of action targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides a detailed exploration of the molecular interactions, biochemical consequences, and experimental validation of posaconazole's mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key antifungal compound.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal activity of posaconazole stems from its potent and selective inhibition of the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] This enzyme, a member of the cytochrome P450 family and encoded by the ERG11 or cyp51 gene, is essential for the integrity and function of the fungal cell membrane.[3][4]

Posaconazole's mechanism unfolds in a series of steps:

-

Binding to CYP51: As a triazole, posaconazole's structure allows it to fit into the active site of the lanosterol 14α-demethylase enzyme. It establishes a strong coordinate bond between the nitrogen atom of its triazole ring and the heme iron atom at the enzyme's catalytic center.[1][3] Posaconazole exhibits a high affinity for the fungal CYP51 enzyme.[5]

-

Inhibition of Ergosterol Synthesis: This binding event effectively blocks the demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol.[3][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][6]

-

Accumulation of Toxic Precursors: The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][6]

-

Disruption of Cell Membrane Integrity: The accumulation of these toxic, bulky sterol precursors disrupts the normal packing of phospholipids in the cell membrane, leading to increased membrane permeability and impairment of membrane-bound enzyme systems.[3] This ultimately inhibits fungal cell growth and can lead to cell death, exhibiting either a fungistatic or fungicidal effect depending on the fungal species and drug concentration.[1]

The high specificity of posaconazole for the fungal CYP51 enzyme over its human counterpart is a key factor in its favorable safety profile.

Quantitative Data on Posaconazole Activity

The potency of posaconazole has been quantified through various in vitro susceptibility tests. The following table summarizes Minimum Inhibitory Concentration (MIC) data for posaconazole against a range of clinically relevant fungal pathogens. MIC values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cutoff Value (ECV) (µg/mL) |

| Aspergillus fumigatus | 0.125 | 0.5 | 0.25[7] |

| Aspergillus flavus | 0.25 | 0.5 | - |

| Aspergillus niger | 0.25 | 0.5 | - |

| Aspergillus terreus | 0.5 | 1 | - |

| Candida albicans | 0.016 | 0.063 | 0.06[2] |

| Candida glabrata | 0.5 | 1 | 2[2] |

| Candida parapsilosis | 0.06 | 0.125 | 0.25[2] |

| Candida tropicalis | 0.03 | 0.125 | 0.12[2] |

| Candida krusei | 0.25 | 0.5 | 0.5[2] |

| Zygomycetes (overall) | 0.5 | 4.0 | - |

Data compiled from large-scale surveillance studies.[1][2][3] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The elucidation of posaconazole's mechanism of action has been dependent on a variety of in vitro and in vivo experimental methodologies. Below are detailed protocols for two key experimental approaches.

Determination of Minimum Inhibitory Concentration (MIC) via CLSI Broth Microdilution Method

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 documents provide the guidelines for yeasts and filamentous fungi, respectively.

a) Preparation of Antifungal Agent:

-

Prepare a stock solution of posaconazole in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the posaconazole stock solution in RPMI 1640 medium (buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid [MOPS] buffer) in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

b) Inoculum Preparation:

-

For yeasts, culture the isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.

-

For filamentous fungi, culture the isolate on potato dextrose agar for 7 days to encourage sporulation. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension spectrophotometrically to a specific optical density and then dilute in RPMI 1640 medium to achieve the desired final inoculum concentration.

c) Incubation and Reading:

-

Inoculate the microtiter plates containing the serially diluted posaconazole.

-

Incubate the plates at 35°C.

-

Read the MICs visually after 24-48 hours for yeasts and 48-72 hours for filamentous fungi. The MIC is defined as the lowest concentration of posaconazole that causes a significant diminution (≥50% inhibition) of growth compared to the growth control well.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol content in fungal cells, providing direct evidence of the inhibition of ergosterol biosynthesis and the accumulation of precursor sterols.

a) Fungal Culture and Treatment:

-

Culture the fungal isolate in a suitable liquid medium to mid-logarithmic phase.

-

Expose the culture to a sub-inhibitory concentration of posaconazole for a defined period. A control culture without the antifungal agent should be run in parallel.

-

Harvest the fungal cells by centrifugation and wash with sterile water.

b) Saponification and Sterol Extraction:

-

Lyophilize the fungal biomass.

-

Add a solution of 1 M NaOH in ethanol to the dried biomass and heat at a high temperature (e.g., 85°C) for 90 minutes to saponify the lipids.

-

After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

-

Pool the organic phases and dry them, for example, over anhydrous sodium sulfate.

c) Derivatization and GC-MS Analysis:

-

Evaporate the solvent from the extracted sterols.

-

To enhance volatility for GC analysis, derivatize the sterols by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and pyridine, and heat at 100°C for 1 hour. This converts the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.

-

Analyze the derivatized sample using a GC-MS system. The GC separates the different sterol components based on their boiling points and interaction with the column stationary phase. The MS then fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification and quantification by comparison to known standards and spectral libraries.

Visualizations

Ergosterol Biosynthesis Pathway and Posaconazole Inhibition

Caption: Posaconazole inhibits CYP51, blocking ergosterol synthesis.

Experimental Workflow for Fungal Sterol Analysis

Caption: Workflow for analyzing fungal sterols after posaconazole treatment.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Posaconazole Acetate: A Comprehensive Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Introduction

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent with a complex chemical structure that is fundamental to its potent activity against a wide range of fungal pathogens. It is a structural analogue of itraconazole and is characterized by a furan ring core with extended side chains. While the vast majority of scientific literature refers to "posaconazole," the term "posaconazole acetate" implies the presence of an acetyl group. The molecular formula for posaconazole is C37H42F2N8O4, and for this compound, it is C39H44F2N8O5. The difference of C2H2O corresponds to an acetyl group, likely esterified to the secondary alcohol on the pentyl side chain of the posaconazole molecule. This technical guide will focus on the extensive data available for posaconazole, which forms the core of the acetate derivative, and will cover its chemical and physical properties, mechanism of action, synthesis, and analytical methodologies.

Chemical Structure and Physicochemical Properties

Posaconazole's intricate molecular architecture is key to its therapeutic efficacy. The structure features a central furan ring, a long side chain containing a piperazine ring, and a triazolone moiety. This complexity gives rise to its specific physicochemical properties, which are summarized below.

Table 1: Chemical Identifiers and Molecular Properties of Posaconazole

| Property | Value | Reference(s) |

| IUPAC Name | 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | [1] |

| CAS Number | 171228-49-2 | [1] |

| Molecular Formula | C37H42F2N8O4 | [1] |

| Molecular Weight | 700.8 g/mol | [1] |

| InChI Key | RAGOYPUPXAKGKH-XAKZXMRKSA-N | [1] |

Table 2: Physicochemical Properties of Posaconazole

| Property | Value | Reference(s) |

| Melting Point | 168.48 °C | [2] |

| pKa | 3.6 (piperazine), 4.6 (triazole) | |

| Solubility | < 1 µg/mL in aqueous solutions | [3] |

| 0.8 mg/mL at pH 1.2 | ||

| < 1 µg/mL at pH > 4 | ||

| LogP | 4.6 | [2] |

| Biopharmaceutical Classification System (BCS) | Class II | [3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Posaconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By binding to the heme cofactor of lanosterol 14α-demethylase, posaconazole blocks the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[4]

Caption: Fungal Ergosterol Biosynthesis Inhibition by Posaconazole.

Experimental Protocols

The synthesis of posaconazole is a multi-step process that involves the convergent synthesis of key chiral intermediates. A general synthetic route is outlined below, based on published literature.[5][6][7][8]

-

Preparation of the Chiral Tetrahydrofuran (THF) Subunit: This typically begins with a readily available starting material which undergoes a series of reactions including bromination, alkylation, reduction, and enzymatic desymmetrization to create a chiral monoacetate. This is followed by an iodine-mediated cyclization to form the core THF ring structure.

-

Formation of the Aryl Piperazine Amine Intermediate: This intermediate is often commercially available or can be synthesized through methods such as palladium-catalyzed N-arylation of piperazine.

-

Coupling of Intermediates: The chiral THF subunit is activated (e.g., as a tosylate) and then coupled with the aryl piperazine amine intermediate in the presence of a base.

-

Introduction of the Triazolone Moiety: The final key fragment, a chiral hydrazine, is prepared and coupled with the product from the previous step. This is followed by cyclization to form the triazolone ring.

-

Deprotection: A final deprotection step, often hydrogenation, yields the final posaconazole molecule.

Caption: Convergent Synthesis of Posaconazole.

A common method for the quantification and analysis of posaconazole in bulk form and pharmaceutical preparations is reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.

-

Stationary Phase (Column): A C8 or C18 column is typically employed (e.g., Shim-pack C8, 250 × 4.6 mm, 5 µm).[10]

-

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase consists of a mixture of methanol and water (e.g., 75:25 v/v) or acetonitrile and a buffer solution (e.g., phosphate buffer).[10][11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: The wavelength for detection is generally set at the absorbance maximum of posaconazole, which is around 260 nm.[10]

-

Sample Preparation: A stock solution of posaconazole is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol. This is then diluted to the desired concentration for analysis.[10]

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[9]

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and core scientific principles related to posaconazole. The provided data and methodologies are essential for researchers, scientists, and drug development professionals working with this important antifungal agent.

References

- 1. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers [mdpi.com]

- 4. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 5. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 6. Posaconazole | 171228-49-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A Process For The Manufacture Of Posaconazole [quickcompany.in]

- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. Selection of buffer for the HPLC estimation of Posaconazole [protocols.io]

- 13. ajptonline.com [ajptonline.com]

In Vitro Activity of Posaconazole Acetate Against Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole, a broad-spectrum triazole antifungal agent, represents a significant tool in the management of invasive fungal infections, particularly those caused by Aspergillus species. Its potent in vitro activity has been extensively documented, providing a strong rationale for its clinical use in prophylaxis and salvage therapy for invasive aspergillosis.[1][2] This technical guide provides an in-depth overview of the in vitro activity of posaconazole against various Aspergillus species, detailing the experimental methodologies used for its evaluation and the underlying molecular mechanisms of its action and potential resistance.

Data Presentation: In Vitro Susceptibility of Aspergillus Species to Posaconazole

The in vitro efficacy of posaconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. These values are crucial for understanding the intrinsic susceptibility of different fungal isolates and for monitoring the emergence of resistance. The following tables summarize the MIC data for posaconazole against key Aspergillus species from various studies.

| Aspergillus Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| A. fumigatus | 76 | 0.5 | 0.5 | ≤1 | [2] |

| A. fumigatus | 1,423 (all molds) | 0.125 | 0.5 | - | [3] |

| A. fumigatus | 39 | ≤0.002 | 0.031 | ≤0.002 - 0.5 | [4] |

| A. flavus | 19 | 0.5 | 1 | - | [2] |

| A. flavus | - | 0.008 | 0.125 | ≤0.002 - 0.5 | [4] |

| A. niger | 10 | - | - | - | [2] |

| A. terreus complex | 21 | - | - | ≤1 | [1] |

| All Aspergillus spp. | 119 | 0.5 | 1 | - | [2] |

| All Aspergillus spp. | 1,423 | 0.125 | 0.5 | - | [3] |

Table 1: Summary of Posaconazole MIC Values against Various Aspergillus Species. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of in vitro antifungal susceptibility is guided by standardized protocols developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][7][8]

1. Inoculum Preparation:

-

Aspergillus isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation.

-

Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20).

-

The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[5]

2. Antifungal Agent Preparation:

-

Posaconazole is serially diluted in RPMI-1640 medium, typically with L-glutamine but without bicarbonate, and buffered with MOPS.

-

The dilutions are dispensed into 96-well microtiter plates.

3. Incubation:

-

The inoculated plates are incubated at 35°C for 48 to 72 hours.[5]

4. Endpoint Determination:

-

The MIC is determined as the lowest concentration of posaconazole that causes a prominent decrease in turbidity (for Aspergillus) compared to the growth control well. For azoles, this is often a reduction of at least 50% in growth.

EUCAST Broth Microdilution Method

The EUCAST methodology presents some modifications to the CLSI protocol.

1. Medium:

-

EUCAST recommends RPMI 1640 medium supplemented with 2% glucose.[9]

2. Inoculum Preparation:

-

The final inoculum concentration is typically 1-2.5 x 10⁵ CFU/mL.

3. Endpoint Reading:

-

MICs are read spectrophotometrically at 530 nm after 48 hours of incubation, defining the endpoint as 50% inhibition of growth compared to the control.

Mandatory Visualizations

Signaling Pathway: Posaconazole Mechanism of Action and Resistance

Posaconazole, like other azole antifungals, targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Caption: Mechanism of action of posaconazole and the primary resistance pathway.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the MIC of posaconazole against Aspergillus using a broth microdilution method.

Caption: Workflow for antifungal susceptibility testing of Aspergillus.

Conclusion

Posaconazole demonstrates potent in vitro activity against a wide range of clinically relevant Aspergillus species.[3][10] Standardized methodologies, such as those provided by CLSI and EUCAST, are essential for the accurate and reproducible determination of its antifungal efficacy. Understanding the mechanism of action and the potential for resistance development, primarily through mutations in the cyp51A gene, is crucial for optimizing its clinical use and for the ongoing surveillance of antifungal resistance.[11][12][13] This guide provides a foundational overview for researchers and drug development professionals engaged in the study of this important antifungal agent.

References

- 1. In Vitro Activity and In Vivo Efficacy of Posaconazole in Treatment of Murine Infections by Different Isolates of the Aspergillus terreus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Activities of SCH 56592 (Posaconazole), a New Triazole Antifungal Agent, against Aspergillus and Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of Assessment of Oxygen Consumption, Etest, and CLSI M38-A2 Broth Microdilution Methods for Evaluation of the Susceptibility of Aspergillus fumigatus to Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]

An In-depth Technical Guide to the Pharmacology of Posaconazole Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections. Structurally derived from itraconazole, it exhibits a broad spectrum of activity against a wide range of yeasts and molds, including species often resistant to other azoles. This technical guide provides a comprehensive overview of the pharmacology of posaconazole acetate, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Particular emphasis is placed on quantitative data, experimental methodologies, and visual representations of key pathways and processes to serve as a resource for the scientific community.

Mechanism of Action

Posaconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5][6][7][8] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[1][2][3][4][5] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[1][2][3][4][5] Posaconazole has a high affinity for the fungal CYP51 enzyme and its unique chemical structure allows it to interact with additional domains of the target, enabling it to be effective against some strains with mutations that confer resistance to other azoles like fluconazole and voriconazole.[1][6] Furthermore, posaconazole is a poor substrate for fungal efflux pumps, another mechanism of drug resistance, allowing it to remain active where other azoles may be expelled.[1][6]

Pharmacokinetics

The pharmacokinetic profile of posaconazole is complex and significantly influenced by its formulation. Three main formulations are available: an oral suspension, a delayed-release tablet, and an intravenous solution.[7]

Absorption

Oral Suspension: The absorption of the oral suspension is highly variable and significantly enhanced by food, particularly high-fat meals.[7][9][10] Administration with a high-fat meal can increase the area under the concentration-time curve (AUC) by up to 387% compared to the fasted state.[10] The absorption is saturable at doses above 800 mg.[7][11]

Delayed-Release Tablet: The delayed-release tablet was developed to overcome the erratic absorption of the oral suspension.[7][9] It provides higher and more consistent plasma concentrations than the oral suspension, with less influence from food intake.[7][9] The tablet formulation utilizes a pH-sensitive polymer that limits the release of the drug in the acidic environment of the stomach and promotes dissolution in the more neutral pH of the intestines.[12]

Distribution

Posaconazole has a large volume of distribution, suggesting extensive tissue penetration.[5][10] It is highly protein-bound (>98%), primarily to albumin.[13]

Metabolism

Posaconazole is not extensively metabolized by the cytochrome P450 system.[5][14] The primary metabolic pathway is UDP-glucuronidation.[15]

Excretion

The majority of a posaconazole dose is excreted unchanged in the feces.[5] The mean elimination half-life is approximately 35 hours.[13]

| Pharmacokinetic Parameter | Oral Suspension | Delayed-Release Tablet | Intravenous Formulation |

| Bioavailability | Highly variable, food-dependent[7][9] | Improved and more consistent[7][9] | 100% |

| Tmax (hours) | 3-5[13] | ~4-5 | Not applicable |

| Half-life (hours) | ~35 (range 20-66)[13] | ~22-35[9] | ~35[13] |

| Protein Binding | >98%[13] | >98% | >98% |

| Metabolism | Primarily UDP-glucuronidation[15] | Primarily UDP-glucuronidation | Primarily UDP-glucuronidation |

| Excretion | Primarily fecal, as unchanged drug[5] | Primarily fecal, as unchanged drug | Primarily fecal, as unchanged drug |

Pharmacodynamics and In Vitro Activity

Posaconazole demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant fungi.[4][5][7] This includes activity against species that are often resistant to other antifungal agents.[5]

| Fungal Species | Posaconazole MIC90 (μg/mL) | Reference |

| Candida albicans | 0.06 | [16] |

| Candida glabrata | 4 | [16] |

| Candida krusei | 1 | [16] |

| Cryptococcus neoformans | 0.5 | [16] |

| Aspergillus fumigatus | ≤0.12 (Susceptible breakpoint) | [7] |

| Aspergillus terreus | 0.25 (Susceptible breakpoint) | [7] |

| Aspergillus flavus | 0.5 (Susceptible breakpoint) | [7] |

| Aspergillus niger | 0.5 (Susceptible breakpoint) | [7] |

| Mucorales | Generally active | [7] |

| Fusarium spp. | Variable activity | [5] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Antifungal Susceptibility Testing

A standard method for determining the in vitro activity of posaconazole is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A for yeasts.[16][17]

Clinical Trial Design for Invasive Aspergillosis

A representative clinical trial design for evaluating the efficacy of posaconazole in treating invasive aspergillosis is a multicenter, double-blind, randomized, non-inferiority study.[18][19]

-

Population: Adults and adolescents with proven, probable, or possible invasive aspergillosis.[19]

-

Intervention: Posaconazole (e.g., 300 mg IV or orally once daily after a loading dose).[18]

-

Primary Endpoint: All-cause mortality through a specified time point (e.g., day 42).[19]

-

Secondary Endpoints: Global clinical response, microbiological response, and safety.[18]

Clinical Efficacy

Posaconazole has demonstrated efficacy in both the prophylaxis and treatment of invasive fungal infections in high-risk, immunocompromised patients.[4][9][14]

Prophylaxis

In two large randomized controlled trials, posaconazole oral suspension (200 mg three times daily) was shown to be superior to fluconazole or itraconazole in preventing invasive fungal infections in patients with prolonged neutropenia or hematopoietic stem cell transplant recipients with graft-versus-host disease.[20] Posaconazole prophylaxis resulted in significantly fewer breakthrough Aspergillus infections.[20]

Treatment

Posaconazole is indicated for the treatment of invasive aspergillosis.[21] It has also shown efficacy as salvage therapy for invasive fungal infections in patients who are refractory to or intolerant of other antifungal therapies.[4][5] In a study of salvage therapy, the overall clinical success rate was 74.2% in patients with azole-refractory oropharyngeal candidiasis.[20]

| Indication | Comparator | Key Efficacy Outcome | Reference |

| Prophylaxis in Neutropenic Patients | Fluconazole/Itraconazole | Significantly fewer breakthrough Aspergillus infections with posaconazole.[20] | [20] |

| Prophylaxis in HSCT with GVHD | Fluconazole | Significantly fewer breakthrough Aspergillus infections with posaconazole.[20] | [20] |

| Treatment of Invasive Aspergillosis | Voriconazole | Non-inferiority in all-cause mortality.[19] | [19] |

| Salvage Therapy for Refractory Oropharyngeal Candidiasis | Not Applicable | 74.2% clinical success rate.[20] | [20] |

Safety and Drug Interactions

Posaconazole is generally well-tolerated. The most common adverse events are gastrointestinal, such as nausea, vomiting, and diarrhea.[15][22] Elevations in liver function tests can also occur.[15] A potential serious adverse effect is QT interval prolongation.[23]

Drug Interactions

Posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][14] This leads to significant drug-drug interactions with medications that are substrates of this enzyme. Co-administration can result in increased plasma concentrations of the interacting drug, potentially leading to toxicity.

Contraindicated Drugs:

-

Sirolimus: Posaconazole can increase sirolimus blood concentrations by approximately 9-fold.[14]

-

Ergot alkaloids: Increased risk of ergotism.[14]

-

CYP3A4 substrates that prolong the QT interval (e.g., pimozide, quinidine).[14]

Drugs Requiring Dose Adjustment and Monitoring:

-

Tacrolimus: Dose reduction of tacrolimus is necessary.[23]

-

Cyclosporine[2]

-

Benzodiazepines (e.g., midazolam, alprazolam)[14]

-

Calcium channel blockers[14]

Resistance Mechanisms

Resistance to posaconazole, while not as common as with first-generation azoles, can occur. The primary mechanisms of resistance include:

-

Target Site Mutations: Alterations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of posaconazole to its target.[24] However, some mutations that confer resistance to other azoles may not affect posaconazole's activity.[24]

-

Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump posaconazole out of the fungal cell, reducing its intracellular concentration.[24][25] Posaconazole is generally a poor substrate for these pumps compared to other azoles.[1][6]

Conclusion

This compound is a potent, broad-spectrum antifungal agent with a complex pharmacokinetic profile that has been optimized through the development of newer formulations. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is well-established. Clinical data robustly support its use for both prophylaxis and treatment of invasive fungal infections in high-risk patient populations. A thorough understanding of its pharmacology, particularly its significant potential for drug-drug interactions via CYP3A4 inhibition, is critical for its safe and effective use in the clinical and research settings. This guide provides a foundational resource for professionals engaged in the study and development of antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 4. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Posaconazole: An Update of Its Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. dermnetnz.org [dermnetnz.org]

- 15. nbinno.com [nbinno.com]

- 16. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal susceptibility testing. [bio-protocol.org]

- 18. Pharmacokinetic and Exposure Response Analysis of the Double-Blind Randomized Study of Posaconazole and Voriconazole for Treatment of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facebook [cancer.gov]

- 20. dermnetnz.org [dermnetnz.org]

- 21. DailyMed - POSACONAZOLE tablet, coated POSACONAZOLE suspension [dailymed.nlm.nih.gov]

- 22. | BioWorld [bioworld.com]

- 23. Posaconazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 24. mdpi.com [mdpi.com]

- 25. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Posaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole is a potent, broad-spectrum triazole antifungal agent with a complex stereochemistry. Its synthesis and purification present significant challenges in pharmaceutical development, requiring precise control over stereocenters and the isolation of the desired polymorph. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of posaconazole, with a focus on a widely employed convergent synthesis strategy. Detailed experimental protocols, compiled from various sources, are presented to aid researchers in the practical application of these methods. Quantitative data on reaction yields and purity are summarized in structured tables for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the logical relationships between the different stages of production.

Synthesis of Posaconazole: A Convergent Approach

The industrial synthesis of posaconazole is most effectively achieved through a convergent strategy. This involves the separate synthesis of two key chiral fragments: the tetrahydrofuran (THF) core and the aryl piperazine side chain. These fragments are then coupled, followed by the formation of the triazolone ring and a final deprotection step to yield the active pharmaceutical ingredient (API).

Synthesis of the Chiral Tetrahydrofuran (THF) Subunit

The synthesis of the chiral THF subunit is a critical multi-step process that establishes two of the four stereocenters of the final posaconazole molecule.

-

Bromination of Allyl Alcohol: Allyl alcohol is brominated using phosphorus tribromide (PBr₃) to yield the corresponding bromide.

-

Alkylation: The bromide is then alkylated with sodium diethylmalonate.

-

Reduction: The resulting diester is reduced with sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl) to give a key diol intermediate in very good yields.[1]

-

Enzymatic Desymmetrization: The diol undergoes selective acylation in the presence of hydrolase SP 435 and vinyl acetate in acetonitrile. This enzymatic step is crucial for establishing the desired stereochemistry, yielding the monoacetate in greater than 90% yield.[1]

-

Iodine-Mediated Cyclization: The monoacetate is subjected to an iodine-mediated cyclization in dichloromethane to form the chiral iodide, which is the core of the THF ring, with a yield of 86%.[1]

-

Triazole Formation and Hydrolysis: The iodide is converted to a triazole by reaction with sodium triazole in a mixture of DMF and DMPU. This is immediately followed by hydrolysis of the acetate group with sodium hydroxide to provide the alcohol.[1]

-

Activation: The alcohol is then activated by converting it to a p-chlorobenzenesulfonate, which proceeds in 76% yield, making it ready for coupling with the piperazine fragment.[1]

Synthesis of the Aryl Piperazine Side Chain

The synthesis of the aryl piperazine amine fragment involves the construction of the substituted piperazine ring system.

-

Condensation and Cyclization: p-Methoxyaniline and N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline are used as raw materials. They undergo condensation and cyclization in a non-protonic solvent under alkaline conditions.

-

Catalytic Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to yield the 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine intermediate.

Coupling, Triazolone Formation, and Final Deprotection

The final stages of the synthesis involve the coupling of the two key fragments, the formation of the triazolone ring, and the removal of protecting groups.

-

Coupling of Fragments: The activated chiral THF subunit is coupled with the aryl piperazine amine intermediate in the presence of aqueous sodium hydroxide in DMSO to give the amine intermediate in 96% yield.[1]

-

Benzoylation: The amine is reacted with benzoyl chloride to yield the benzoate (97% yield).[1]

-

Preparation of the Chiral Hydrazine: A separate synthesis route is used to prepare the chiral hydrazine needed for the triazolone ring. This involves the reduction of a lactam with Red-Al to give (S)-2-benzyloxy propanal (94% yield), which is then reacted with formyl hydrazine to give a hydrazone (81% yield).[1] The formyl group is protected as a TBDMS ether, and subsequent treatment with ethylmagnesium chloride gives the desired (S,S)-diastereomer in 95% yield with a 99:1 diastereomeric ratio.[1]

-

Triazolone Ring Formation: The formyl hydrazine is coupled with the phenyl carbamate in toluene at 75-85°C for 12-24 hours. The intermediate is then heated at 100-110°C for 24-48 hours to complete the cyclization to the benzyloxy triazolone.[1]

-

Debenzylation: The final step is the deprotection of the benzyloxy group using 5% Pd/C and formic acid at room temperature overnight, followed by heating at 40°C for 24 hours to give posaconazole. This final step has an overall yield of 80%.[1] A patent also describes a debenzylation reaction using a noble metal catalyst under hydrogen pressure (2-8 kg/cm ²) in an organic solvent with a mineral acid at 20-80°C.[2]

Purification of Posaconazole

The purification of posaconazole is a critical step to ensure the required high purity and to isolate the desired crystalline form for pharmaceutical formulation. Due to its complex structure and multiple chiral centers, several impurities can be present, including stereoisomers and byproducts from the synthesis.

Crystallization and Polymorph Control

Posaconazole exists in several crystalline forms, or polymorphs, with different physicochemical properties. Controlling the crystallization process is essential to obtain the desired polymorph with consistent quality.

One method to prepare crystalline form IV involves slurrying a suspension of posaconazole (crystalline form III or amorphous) in water or a water/methanol mixture. The transformation to form IV can be aided by the presence of seed crystals. The weight ratio of posaconazole to the solvent is typically in the range of 0.1 g/100 g to 20 g/100 g.[3]

To improve physicochemical properties, co-crystals of posaconazole can be prepared. For example, a 1:1 stoichiometric co-crystal with adipic acid can be prepared by solvent-assisted grinding. Posaconazole and adipic acid (1 mmol each) are mixed in a mortar and pestle with a few drops of ethanol. The mixture is triturated for 30-45 minutes.

Chiral Purification

Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers. While the convergent synthesis route is designed to be stereoselective, the presence of related stereoisomeric impurities is a significant challenge. Chiral chromatography is the primary method for separating these isomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of posaconazole stereoisomers. A patent describes a method using a column with silica-gel-surface covalent bonding polysaccharide derivatives and gradient elution with two mobile phases. Mobile phase A is a 1:1 mixture of dichloromethane and isopropanol, while mobile phase B is a 6:3:1 mixture of isopropanol, dichloromethane, and ethanol. This method has been shown to effectively separate posaconaxole from its nine main chiral isomers.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of posaconazole.

| Synthesis Step | Product | Yield (%) | Reference |

| Enzymatic Desymmetrization | Monoacetate | >90 | [1] |

| Iodine-Mediated Cyclization | Chiral Iodide | 86 | [1] |

| Activation of Alcohol | p-Chlorobenzenesulfonate | 76 | [1] |

| Coupling of Fragments | Amine Intermediate | 96 | [1] |

| Benzoylation | Benzoate | 97 | [1] |

| Reduction of Lactam | (S)-2-Benzyloxy Propanal | 94 | [1] |

| Hydrazone Formation | Hydrazone | 81 | [1] |

| Diastereoselective Addition | (S,S)-Formyl Hydrazine | 95 | [1] |

| Final Deprotection | Posaconazole | 80 (overall) | [1] |

| Purification Method | Outcome | Key Parameters | Reference |

| Slurry Conversion | Crystalline Form IV | Solvent: Water or Water/Methanol | [3] |

| Co-crystallization | Posaconazole-Adipic Acid Co-crystal | Solvent-assisted grinding with ethanol | |

| Chiral HPLC | Separation of Stereoisomers | Polysaccharide-based chiral stationary phase |

Visualizations

Caption: Convergent synthesis pathway for posaconazole.

Caption: General purification workflow for posaconazole.

References

- 1. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]

- 2. US8435998B2 - Crystalline form of posaconazole - Google Patents [patents.google.com]

- 3. EP2789610A1 - Purification of Posaconazole Intermediates - Google Patents [patents.google.com]

The History and Development of Posaconazole: A Technical Guide

Executive Summary: Posaconazole is a second-generation, broad-spectrum triazole antifungal agent that represents a significant advancement in the management of invasive fungal infections. Developed by Schering-Plough (now Merck & Co.), its history is marked by a concerted effort to overcome the pharmacokinetic limitations of earlier antifungals. This document provides a detailed technical overview of the history, chemical synthesis, mechanism of action, formulation development, and clinical evaluation of posaconazole. Notably, while this guide addresses the core development of posaconazole, extensive research found no evidence of a distinct "posaconazole acetate" salt as a primary active pharmaceutical ingredient in major approved formulations; development has centered on the posaconazole free base. The role of acetate is limited to its use as a reagent or intermediate in certain synthetic routes.

Introduction and Regulatory History

Posaconazole (Noxafil®) was developed to address the growing need for effective and broad-spectrum antifungal agents for prophylaxis and treatment in high-risk immunocompromised patients. It is structurally related to itraconazole, with modifications designed to enhance its spectrum of activity and potency.[1]

Key Regulatory Milestones:

-

October 2005: Approved for medical use in the European Union.

-

September 2006: The oral suspension (40 mg/mL) was approved by the U.S. Food and Drug Administration (FDA) for the prophylaxis of invasive Aspergillus and Candida infections and for the treatment of oropharyngeal candidiasis (OPC).[2]

-

November 2013: The delayed-release tablet (100 mg) received FDA approval, offering a more consistent pharmacokinetic profile.[2]

-

March 2014: An intravenous (IV) formulation (18 mg/mL) was approved by the FDA, providing a critical option for patients unable to take oral medications.[2][3]

Chemical Synthesis of Posaconazole

The synthesis of posaconazole is a complex, multi-step process. The most common large-scale approach involves a convergent synthesis, where key chiral fragments are prepared separately and then combined.[4]

Experimental Protocol: Convergent Synthesis of Posaconazole

This protocol is a synthesized representation of methods described in the literature.[4][5]

Objective: To synthesize posaconazole via the coupling of a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazolone side chain.

Part A: Synthesis of the Chiral THF Subunit (Intermediate A)

-

Bromination: Allyl alcohol is brominated using phosphorus tribromide (PBr₃) to yield the corresponding allyl bromide.

-

Alkylation: The bromide is used to alkylate sodium diethylmalonate.

-

Reduction: The resulting diester is reduced with sodium borohydride (NaBH₄) and lithium chloride (LiCl) to produce a key diol intermediate.

-

Desymmetrization: The diol is selectively acylated using vinyl acetate in the presence of hydrolase SP 435 in acetonitrile to yield a monoacetate.[4]

-

Cyclization: The monoacetate undergoes iodine-mediated cyclization in dichloromethane to form a chiral iodide-substituted THF ring.[4]

-

Triazole Introduction & Hydrolysis: The iodide is displaced with sodium triazole. The acetate group is then hydrolyzed with sodium hydroxide to provide the core alcohol-functionalized THF-triazole subunit.

-

Activation: The alcohol is activated, for example, by converting it to a p-chlorobenzene sulfonate, to make it a suitable leaving group for the subsequent coupling reaction.[4]

Part B: Synthesis of the Aryl Piperazine Amine Subunit (Intermediate B)

-

This subunit, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, is typically prepared via a multi-step synthesis, starting from simpler aromatic and heterocyclic precursors as detailed in process patents.[5]

Part C: Convergent Coupling and Final Deprotection

-

Coupling Reaction: The activated chiral THF subunit (Intermediate A) is coupled with the aryl piperazine amine subunit (Intermediate B) in a solvent such as dimethyl sulfoxide (DMSO) with aqueous sodium hydroxide.[4] This forms the O-benzyl protected posaconazole molecule.

-

Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation. The protected compound is dissolved in a suitable solvent with a catalyst (e.g., 5% Palladium on carbon) and exposed to hydrogen gas. Acidic reagents like formic acid or hydrochloric acid are often used in this step.[4][6]

-

Purification: The final posaconazole product is isolated by adjusting the pH to precipitate the solid, followed by filtration, washing, and recrystallization from a suitable solvent like isopropanol to achieve high purity.[6]

Visualization: Synthesis Workflow

Caption: Convergent synthesis workflow for Posaconazole.

Mechanism of Action

Like other azole antifungals, posaconazole's primary mechanism of action is the disruption of the fungal cell membrane.

It specifically inhibits the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which is analogous to cholesterol in mammalian cells. By binding to the heme cofactor of the enzyme, posaconazole blocks the conversion of lanosterol to ergosterol.[7] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the membrane.[7] The resulting membrane is structurally weakened and functionally impaired, leading to the inhibition of fungal growth and, in some cases, cell death.[7][8]

Visualization: Ergosterol Synthesis Inhibition Pathway

References

- 1. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA Clears IV Formulation of Antifungal Posaconazole [medscape.com]

- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 5. A Process For The Manufacture Of Posaconazole [quickcompany.in]

- 6. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. rjptonline.org [rjptonline.org]

A Comprehensive Technical Guide on the Solubility and Stability of Posaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for the treatment and prophylaxis of invasive fungal infections. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility and high permeability, which presents significant challenges in formulation development to ensure adequate bioavailability. Furthermore, understanding its stability under various stress conditions is paramount for ensuring the quality, safety, and efficacy of its pharmaceutical preparations. This technical guide provides an in-depth review of the solubility and stability of posaconazole, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways to support research and development efforts.

Solubility Profile of Posaconazole

The solubility of posaconazole is highly dependent on the solvent, pH, and the solid-state form of the active pharmaceutical ingredient (API). Its lipophilic nature results in poor solubility in aqueous media, a key factor influencing its oral absorption.

Aqueous and pH-Dependent Solubility

Posaconazole's solubility in aqueous solutions is minimal, particularly at neutral and basic pH. It demonstrates a higher solubility in acidic environments due to the presence of basic nitrogen atoms in its structure.

Table 1: Aqueous and pH-Dependent Solubility of Posaconazole

| Medium | Solubility (mg/mL) | Reference |

| Deionized Water | <0.001 | |

| 0.1N HCl (pH ~1.2) | 0.79 | |

| pH 3 Buffer | 0.003 | |

| pH 5 Buffer | <0.001 | |

| pH 7 Buffer | <0.001 | |

| 0.1N NaOH | 0.001 |

Solubility in Organic Solvents

Posaconazole exhibits significantly higher solubility in various organic solvents, which is a critical consideration for analytical method development and certain formulation approaches.

Table 2: Solubility of Posaconazole in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~0.5, ≥35.04 | [1][2] |

| Dimethylformamide (DMF) | ~0.5 | [1] |

| Ethanol | ≥2.55 | [2] |

Note: Discrepancies in reported solubility values may arise from different experimental conditions and the solid-state form of posaconazole used.

Enhancing Solubility

Given its low aqueous solubility, various formulation strategies have been explored to improve the dissolution and bioavailability of posaconazole. These include:

-

Amorphous Solid Dispersions (ASDs): Studies have shown that the amorphous form of posaconazole has a significantly higher apparent solubility than its crystalline form. For instance, at pH 2, the amorphous solubility was 25-fold higher, and at pH 6.5, it was 55-fold higher than the crystalline solubility[3].

-

Co-crystals: The formation of co-crystals with pharmaceutically acceptable co-formers can enhance solubility. For example, a posaconazole-adipic acid co-crystal demonstrated a two-fold increase in solubility in 0.1 N HCl compared to the pure drug (0.0107 mg/mL vs. 0.0053 mg/mL)[4].

-

Nano-sizing: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility. One study reported a nearly 25-fold increase in aqueous solubility after nano-sizing (from 0.5 mg/mL to 12.3 mg/mL)[5].

Stability Profile of Posaconazole

The chemical stability of posaconazole is a critical attribute that must be thoroughly evaluated to ensure the integrity of the drug product throughout its shelf life. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose posaconazole to various stress conditions, including acid, base, oxidation, heat, and light, to accelerate its degradation.

Table 3: Summary of Posaconazole Forced Degradation Studies

| Stress Condition | Conditions | Observations | Reference |

| Acid Hydrolysis | 2N HCl, 70°C, 1 hour | 5.41% degradation | [6] |

| Base Hydrolysis | 2N NaOH, 70°C, 1 hour | 4.23% degradation, two degradation products formed | [6] |

| Oxidative Degradation | 20% H₂O₂, Room Temperature, 24 hours | Susceptible to oxidation. Formation of N-oxides and other degradation products. | [6][7] |

| Thermal Degradation | 70°C, 24 hours (solid state) | No degradation observed in one study. Susceptible to thermal degradation in another study. | [6][8] |

| Photodegradation | Direct sunlight, 24 hours (solid state) | No degradation observed. | [6] |

Note: The extent of degradation can vary depending on the specific experimental conditions (e.g., solution vs. solid state, concentration, presence of excipients).

Degradation Pathways

The primary site of degradation for posaconazole appears to be the piperazine ring, which is susceptible to oxidation.

Caption: Proposed oxidative degradation pathway of posaconazole.

Under oxidative stress, the formation of N-oxides on the piperazine nitrogen atoms is a key degradation pathway, leading to products with m/z values of 717 and 733[7]. Other oxidative degradation products with m/z values of 683, 411, and 465 have also been identified, suggesting modifications to the piperazine ring and the triazole and triazolone side chains[9]. In some instances, a novel ring-contraction product has been characterized[10].

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the solubility and stability of posaconazole.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of posaconazole to a known volume of the desired solvent (e.g., purified water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid phase from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).

-

Quantification: Analyze the concentration of posaconazole in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for shake-flask solubility determination.

Forced Degradation Study

Forced degradation studies are performed to evaluate the intrinsic stability of the drug substance.

Protocol: General Forced Degradation Procedure

-

Sample Preparation: Prepare solutions of posaconazole at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

-

Stress Application:

-

Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 2N HCl) and heat (e.g., 70°C) for a defined period (e.g., 1 hour). Neutralize the solution before analysis.

-

Base Hydrolysis: Add an equal volume of a strong base (e.g., 2N NaOH) and heat (e.g., 70°C) for a defined period (e.g., 1 hour). Neutralize the solution before analysis.

-

Oxidative Degradation: Add a strong oxidizing agent (e.g., 20% H₂O₂) and store at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid drug or a solution at an elevated temperature (e.g., 70°C) for a defined period.

-

Photodegradation: Expose the solid drug or a solution to a light source (e.g., direct sunlight or a photostability chamber) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Characterization: If significant degradation is observed, characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: General workflow for a forced degradation study.

Conclusion

The low aqueous solubility and potential for oxidative and thermal degradation are critical factors to consider in the development of posaconazole drug products. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for designing robust formulations with optimal bioavailability and for establishing appropriate storage conditions and shelf-life. The provided data and protocols serve as a valuable resource for researchers and scientists working to advance the therapeutic applications of posaconazole.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. rjpbcs.com [rjpbcs.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Posaconazole Acetate Resistance Mechanisms in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole, a broad-spectrum second-generation triazole antifungal agent, represents a critical therapeutic option for the prophylaxis and treatment of invasive fungal infections. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately resulting in fungistatic or fungicidal activity.[2][3] However, the emergence of resistance to posaconazole poses a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying posaconazole resistance in clinically relevant fungi, with a focus on Aspergillus and Candida species.

Core Resistance Mechanisms

The development of resistance to posaconazole in fungi is a multifactorial process, primarily driven by three core mechanisms:

-

Alterations in the Drug Target Enzyme: Modifications in the lanosterol 14α-demethylase enzyme, primarily through point mutations in the CYP51A gene in Aspergillus fumigatus and the ERG11 gene in Candida species, can reduce the binding affinity of posaconazole to its target.[3][4][5]

-

Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively extrude posaconazole from the fungal cell, thereby reducing its intracellular concentration.[6][7]

-

Alterations in the Ergosterol Biosynthesis Pathway: Changes in the expression or function of other enzymes in the ergosterol biosynthesis pathway can compensate for the inhibition of lanosterol 14α-demethylase.[3][8]

Alterations in the Drug Target: CYP51A/ERG11 Mutations

Mutations in the gene encoding the target enzyme are a primary driver of azole resistance. In Aspergillus fumigatus, the most frequently reported mechanism involves mutations in the cyp51A gene.[4][9] These can be point mutations or tandem repeat insertions in the promoter region, leading to overexpression of the gene.

Key CYP51A Mutations in Aspergillus fumigatus

The most prevalent and clinically significant cyp51A alterations associated with posaconazole resistance include:

-

TR34/L98H: This combination consists of a 34-base pair tandem repeat in the promoter region of cyp51A coupled with a point mutation leading to a leucine-to-histidine substitution at codon 98.[9][10] This is a dominant resistance mechanism and is often acquired from environmental sources due to the use of azole fungicides in agriculture.[10][11]

-

TR46/Y121F/T289A: This allele involves a 46-base pair tandem repeat in the promoter and two amino acid substitutions, Y121F and T289A.[4][9]

-

Point Mutations: Several point mutations within the cyp51A coding sequence have been linked to posaconazole resistance, often in combination with other mutations. These include G54, G138, M220, and G448 substitutions.[4][12][13] For instance, the G54W substitution has been shown to confer high-level resistance to both itraconazole and posaconazole.[12]

ERG11 Mutations in Candida Species

In Candida albicans and other Candida species, mutations in the ERG11 gene are a known mechanism for reduced susceptibility to posaconazole.[3][14] Often, an accumulation of multiple mutations is required to confer clinically significant resistance to posaconazole.[14] A notable example is the P230L substitution in Erg11p, which, in combination with other mutations, has been shown to increase posaconazole resistance.[14]

Quantitative Data: Posaconazole MICs for Fungal Isolates with Target Site Mutations

| Fungal Species | Genotype | Posaconazole MIC (mg/L) | Reference(s) |

| Aspergillus fumigatus | TR34/L98H | >2.0 | [4] |

| Aspergillus fumigatus | G54W | High | [12] |

| Candida albicans | Wild Type (Isolate 1-4) | 0.25 | [14] |

| Candida albicans | Multiple ERG11 mutations + P230L (Isolate 5-7) | 2.0 | [14] |

Overexpression of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antifungal drugs, out of the cell.[7] Overexpression of these pumps is a major mechanism of azole resistance in Candida species.[6] The two main families of efflux pumps involved are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters.[6][7]

Key Efflux Pumps in Candida Species

-

CDR1 and CDR2 (Candida Drug Resistance 1 and 2): These genes encode ABC transporters and their overexpression is a common mechanism of azole resistance in Candida albicans.[6][7] While posaconazole is considered a poor substrate for some efflux pumps, overexpression of Cdr1 and Cdr2 can still contribute to reduced susceptibility.[15] In Candida auris, upregulation of CDR1 has been linked to posaconazole resistance.[16]

-

MDR1 (Multidrug Resistance 1): This gene encodes an MFS transporter.[6][7] Overexpression of MDR1 is another significant contributor to azole resistance in Candida species.[3]

-

Transcriptional Regulators: Gain-of-function mutations in transcription factors that regulate the expression of these efflux pump genes, such as TAC1 (regulating CDR1 and CDR2) and MRR1 (regulating MDR1), can lead to their constitutive overexpression.[3][6]

Interestingly, some studies suggest that posaconazole's chemical structure, particularly its long side chain, makes it a poorer substrate for certain efflux pumps compared to other azoles, potentially providing a higher barrier to the development of this resistance mechanism.[1][15][17]

Quantitative Data: Gene Expression in Response to Posaconazole

| Fungal Species | Gene | Fold Change in Expression | Condition | Reference(s) |

| Candida albicans | CDR2 | ~3-fold increase | Sequential isolates under posaconazole therapy | [18] |

| Mucor lusitanicus | pdr1, pdr6 | Strong up-regulation | 80 min exposure to 4.0 mg/L posaconazole | [19][20] |

Alterations in the Ergosterol Biosynthesis Pathway

While direct inhibition of lanosterol 14α-demethylase is the primary mode of action for posaconazole, alterations in other steps of the ergosterol biosynthesis pathway can also contribute to resistance.[3][8] These mechanisms are generally less well-characterized than target site mutations and efflux pump overexpression.

One potential mechanism involves mutations in the gene encoding Δ5,6-desaturase (ERG3). Inactivation of this enzyme can prevent the accumulation of toxic 14α-methylated sterols that occurs when Erg11 is inhibited, thereby conferring a degree of azole resistance.[21] Sequencing data has revealed that posaconazole treatment can result in ERG3 mutations in C. auris.[21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Protocol Outline:

-

Prepare a standardized inoculum of the fungal isolate.

-

Serially dilute posaconazole in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of posaconazole that causes a significant inhibition of growth compared to the drug-free control well.

Sequencing of CYP51A/ERG11 Genes

Method: Sanger sequencing or Next-Generation Sequencing (NGS).

Protocol Outline:

-

Extract genomic DNA from the fungal isolate.

-

Amplify the entire coding region and promoter of the cyp51A or ERG11 gene using specific primers.

-

Purify the PCR product.

-

Perform sequencing reactions using forward and reverse primers.

-

Analyze the sequencing data to identify point mutations and tandem repeats by comparing the sequence to a wild-type reference sequence.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)

Method: Quantitative analysis of mRNA levels of target genes (e.g., CDR1, CDR2, MDR1, ERG11).

Protocol Outline:

-

Culture the fungal isolate with and without posaconazole exposure.

-

Extract total RNA from the fungal cells.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Quantify the relative expression of the target genes by normalizing to a housekeeping gene (e.g., ACT1 or 18S rRNA) using the ΔΔCt method.

Visualizations

Caption: Mechanism of action of posaconazole on the ergosterol biosynthesis pathway.

Caption: Overview of the primary mechanisms of posaconazole resistance in fungi.

Caption: A typical experimental workflow for investigating posaconazole resistance.

Conclusion

Posaconazole resistance in fungi is a complex and evolving challenge. The primary mechanisms involve alterations in the drug's target enzyme, the overexpression of efflux pumps, and modifications to the ergosterol biosynthesis pathway. Understanding these mechanisms at a molecular level is crucial for the development of rapid diagnostic tools, the design of novel antifungal agents that can circumvent these resistance strategies, and the implementation of effective antifungal stewardship programs. Continued surveillance and research into the prevalence and emergence of these resistance mechanisms are essential to preserve the clinical utility of this important antifungal agent.

References

- 1. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. TR34/L98H Mutation in CYP51A Gene in Aspergillus fumigatus Clinical Isolates During Posaconazole Prophylaxis: First Case in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Changes in susceptibility to posaconazole in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Posaconazole: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Preclinical Profile of Posaconazole Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole, a second-generation triazole antifungal agent, exhibits potent, broad-spectrum activity against a wide range of fungal pathogens, including yeasts and molds.[1] It is structurally related to itraconazole and exerts its antifungal effect through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This technical guide provides a comprehensive overview of the preclinical studies of posaconazole acetate, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action

Posaconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is essential for the conversion of lanosterol to ergosterol.[5] By binding to the heme cofactor of CYP51, posaconazole effectively blocks this step in the ergosterol biosynthesis pathway.[5] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[4]

In Vitro Activity

Posaconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens. Minimum Inhibitory Concentration (MIC) values, a measure of antifungal potency, are presented in the table below.

| Fungal Species | MIC Range (µg/mL) |

| Aspergillus fumigatus | ≤0.03 - 2.0 |

| Aspergillus flavus | 0.06 - 2.0 |

| Aspergillus terreus | 0.125 - 1.0 |

| Candida albicans | ≤0.03 - 1.0 |

| Candida glabrata | 0.03 - >16 |

| Candida krusei | 0.06 - 2.0 |

| Cryptococcus neoformans | 0.03 - 0.5 |

| Zygomycetes (e.g., Rhizopus, Mucor) | 0.03 - 4.0 |

In Vivo Efficacy

The in vivo efficacy of posaconazole has been extensively evaluated in various animal models of invasive fungal infections. These studies have consistently demonstrated its ability to improve survival and reduce fungal burden in tissues.

Murine Model of Invasive Aspergillosis

A common experimental model involves inducing a systemic or pulmonary Aspergillus infection in immunocompromised mice.

In a murine model of disseminated infection with Aspergillus terreus, posaconazole administered at 5, 10, or 20 mg/kg of body weight twice daily demonstrated good efficacy, with the 20 mg/kg dose showing prolonged survival, reduced tissue burden, and lower galactomannan levels.[6] In neutropenic murine models of pulmonary aspergillosis and mucormycosis, escalating daily doses of oral posaconazole were effective in reducing lung fungal burden.[7][8]

Murine Model of Disseminated Candidiasis

Similar to the aspergillosis model, disseminated candidiasis is induced in mice, often via intravenous injection of Candida species. Posaconazole has shown efficacy in reducing fungal colonization in the kidneys in these models.[9]

Preclinical Pharmacokinetics

The pharmacokinetic profile of posaconazole has been characterized in several preclinical species. The tables below summarize key pharmacokinetic parameters for different formulations.

Table 1: Single-Dose Oral Pharmacokinetics of Posaconazole Suspension in Various Species [10]

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | 20 - 160 | Dose-related increase | - | - | 7 - 9 | - |

| Rat | 10 - 120 | Dose-related increase | - | - | 7 - 9 | ~50 - 60 |

| Rabbit | - | - | - | - | 7 - 9 | - |

| Dog (fed) | 10 - 120 | Dose-related increase | - | - | 15 | ~50 - 60 |

| Monkey | - | - | - | - | 23 | - |

Table 2: Comparative Pharmacokinetics of Posaconazole Formulations in Dogs [11][12]